molecular formula C13H11N3 B13194898 2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile

2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile

Cat. No.: B13194898
M. Wt: 209.25 g/mol
InChI Key: FFVRBPWWCJKLMC-UHFFFAOYSA-N
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Description

2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile is an organic compound with the molecular formula C13H11N3. This compound features a phenylacetonitrile moiety substituted with a 6-aminopyridin-3-yl group. It is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminopyridine and 4-bromobenzyl cyanide.

    Coupling Reaction: A palladium-catalyzed coupling reaction is employed to link the 6-aminopyridine with the 4-bromobenzyl cyanide. This reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the cyano group.

Scientific Research Applications

2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By affecting these molecular targets, the compound can influence various biological pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(5-aminopyridin-2-yl)oxy]phenyl}acetonitrile
  • 6-(5-Aminopyridin-2-yl)pyridin-3-amine

Uniqueness

2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets, making it a valuable compound in drug discovery and material science.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-[4-(6-aminopyridin-3-yl)phenyl]acetonitrile

InChI

InChI=1S/C13H11N3/c14-8-7-10-1-3-11(4-2-10)12-5-6-13(15)16-9-12/h1-6,9H,7H2,(H2,15,16)

InChI Key

FFVRBPWWCJKLMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CN=C(C=C2)N

Origin of Product

United States

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